3-(Thiophen-3-yl)cyclohex-2-enone
Description
Significance of Cyclohexenone Scaffolds in Modern Synthetic Organic Chemistry
The cyclohexenone framework is a pivotal building block in organic synthesis. Its utility stems from the presence of multiple reactive sites, including an α,β-unsaturated ketone system, which allows for a wide array of chemical transformations. Synthetic chemists utilize cyclohexenones as versatile intermediates for the construction of complex carbocyclic and heterocyclic systems.
Methodologies for synthesizing cyclohexenones are diverse and well-established, including the Robinson annulation and, more recently, transition metal-catalyzed reactions such as the [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide. organic-chemistry.org The reactivity of the cyclohexenone core enables various transformations, including Michael additions, Diels-Alder reactions, and various cyclization reactions to form fused ring systems. nih.gov This inherent reactivity makes cyclohexenone and its derivatives, like 3-methyl-2-cyclohexenone, valuable starting materials for assembling intricate molecular targets. thegoodscentscompany.comnih.govrsc.org
Role of Thiophene (B33073) Moieties in Advanced Chemical Synthesis and Materials Science
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in both medicinal chemistry and materials science. derpharmachemica.comnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the replacement of a benzene ring with thiophene in a biologically active compound often retains or enhances its activity. wikipedia.org This has led to the incorporation of thiophene in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antipsychotics. nih.govnih.gov
From a synthesis perspective, thiophenes are versatile building blocks. They undergo a variety of electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, enabling the introduction of diverse functional groups. derpharmachemica.comnih.gov In materials science, the electron-rich nature of the thiophene ring makes it an excellent component for organic semiconductors, conductive polymers (like polythiophene), and organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net The ability to tune the electronic properties of thiophene derivatives through substitution has driven significant research in the field of organic electronics. researchgate.net
Rationale for Investigating Hybrid Thiophene-Cyclohexenone Architectures
The rationale for designing and studying hybrid molecules like 3-(Thiophen-3-yl)cyclohex-2-enone is rooted in the principle of molecular hybridization. This strategy aims to create new chemical entities with potentially enhanced or novel properties by combining the distinct features of two or more pharmacophores or functional scaffolds. nih.gov
In this specific case, the fusion of a thiophene moiety with a cyclohexenone ring creates a molecule with a unique combination of characteristics:
Combined Reactivity: The hybrid structure possesses the electrophilic α,β-unsaturated system of the cyclohexenone, making it a substrate for conjugate additions and other transformations, while the thiophene ring offers sites for electrophilic substitution.
Potential for Biological Activity: Given that both thiophene and various cyclohexenone-containing structures (as part of larger molecules) exhibit a wide range of biological activities, their combination could lead to novel therapeutic agents. nih.govencyclopedia.pub The thiophene moiety can engage in crucial interactions with biological targets, while the cyclohexenone core provides a rigid scaffold for orienting substituents.
Tunable Electronic and Optical Properties: The conjugation between the thiophene ring and the enone system can give rise to interesting photophysical properties, making such hybrids potential candidates for applications in materials science, for example, as components in dyes or sensors.
Scope and Objectives of Academic Inquiry for this compound Derivatives
Academic research into this compound and its derivatives is likely to pursue several key objectives:
Development of Efficient Synthetic Routes: A primary goal is to establish versatile and high-yielding methods for the synthesis of the core structure and its substituted analogues. This could involve cross-coupling reactions or condensation strategies.
Exploration of Chemical Reactivity: A thorough investigation of the molecule's reactivity is crucial. This includes studying its behavior in fundamental organic reactions such as cycloadditions, conjugate additions with various nucleophiles, and further functionalization of both the cyclohexenone and thiophene rings.
Spectroscopic and Structural Characterization: Detailed analysis using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to unambiguously determine the structure and stereochemistry of newly synthesized derivatives.
Evaluation of Biological and Pharmacological Potential: A significant objective is to screen these hybrid compounds for various biological activities, drawing inspiration from the known medicinal properties of thiophenes. nih.govnih.gov This could include assays for antimicrobial, anticancer, or anti-inflammatory properties.
Investigation of Material Properties: Given the electronic characteristics of thiophene, another avenue of research involves assessing the potential of these compounds in materials science. This could include studying their photophysical properties (absorption and emission spectra) and their ability to form ordered structures for applications in organic electronics.
The systematic exploration of these objectives will elucidate the fundamental chemistry of the this compound scaffold and pave the way for its potential application in diverse scientific fields.
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3-thiophen-3-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H10OS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h4-7H,1-3H2 |
InChI Key |
YSFAOICUZDWWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CSC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Thiophen 3 Yl Cyclohex 2 Enone
Strategies for Carbon-Carbon Bond Formation in Cyclohexenone Systems
The construction of the cyclohexenone ring system bearing a thiophen-3-yl substituent relies on strategic carbon-carbon bond formations. Methodologies such as Michael additions, Robinson annulations, and aldol (B89426) condensations are pivotal in assembling the requisite cyclic framework.
Michael Addition Reactions for Cyclohexenone Construction
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of cyclohexenones. wikipedia.orglibretexts.org This reaction is particularly effective when a stable enolate ion, such as one derived from a β-keto ester or a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone. libretexts.org
A prominent strategy for synthesizing cyclohexenone derivatives involves the Michael addition of active methylene (B1212753) compounds to chalcone (B49325) derivatives. researchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as excellent Michael acceptors. In the context of synthesizing 3-(thiophen-3-yl)cyclohex-2-enone, a key precursor is a chalcone bearing a thiophen-3-yl group.
The synthesis of these precursor chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 1-(thiophen-3-yl)ethanone and a suitable aromatic aldehyde. ajol.info This reaction generally proceeds in high yields. ajol.info Once the thiophene-containing chalcone is obtained, it can undergo a Michael addition with an active methylene compound, such as a β-keto ester or a 1,3-diketone. ajol.inforesearchgate.net The subsequent intramolecular cyclization of the Michael adduct leads to the formation of the desired cyclohexenone ring. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1-(Thiophen-3-yl)ethanone | Benzaldehyde | (E)-3-Phenyl-1-(thiophen-3-yl)prop-2-en-1-one | 98 |
| 1-(Thiophen-3-yl)ethanone | 3-Bromobenzaldehyde | (E)-3-(3-Bromophenyl)-1-(thiophen-3-yl)prop-2-en-1-one | 97 |
| 1-(Thiophen-3-yl)ethanone | 3-Methylbenzaldehyde | (E)-1-(Thiophen-3-yl)-3-m-tolylprop-2-en-1-one | 99 |
| 1-(Thiophen-3-yl)ethanone | 2-Methoxybenzaldehyde | (E)-3-(2-Methoxyphenyl)-1-(thiophen-3-yl)prop-2-en-1-one | 93 |
| 1-(Thiophen-3-yl)ethanone | Thiophene-2-carbaldehyde | (E)-3-(Thiophen-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one | 96 |
| This table presents the synthesis of various chalcone derivatives, which are precursors for cyclohexenone synthesis, through the reaction of 1-(thiophen-3-yl)ethanone with different benzaldehyde derivatives. The yields reported are high, indicating an efficient reaction process. ajol.info |
Ethyl acetoacetate (B1235776) is a frequently employed active methylene compound in Michael additions for the construction of cyclohexenone rings. libretexts.orgchegg.com Its reaction with chalcone derivatives under basic conditions, such as in the presence of sodium ethoxide or sodium hydroxide (B78521), leads to the formation of a Michael adduct. ajol.infotamu.edu This adduct can then undergo an intramolecular cyclization and subsequent dehydration to yield a substituted cyclohexenone. tamu.edu
Specifically, the Michael addition of ethyl acetoacetate to chalcones containing a thiophene (B33073) ring has been shown to produce ethyl 6-aryl-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate derivatives in good yields. ajol.info This approach provides a versatile route to highly functionalized cyclohexenones that can serve as valuable intermediates in organic synthesis. ajol.inforesearchgate.net
| Chalcone Derivative | Product | Yield (%) |
| (E)-3-(2-Methoxyphenyl)-1-(thiophen-3-yl) prop-2-en-1-one | Ethyl 6-(2-methoxyphenyl)-2-oxo-4-(thiophen-3-yl) cyclohex-3-enecarboxylate | 86 |
| This table showcases the application of ethyl acetoacetate in a Michael addition reaction with a specific thiophene-containing chalcone to produce a functionalized cyclohexenone derivative. ajol.info |
The regioselectivity of the Michael addition is a critical factor in the synthesis of cyclohexenones. The nucleophilic attack of the enolate occurs at the β-carbon of the α,β-unsaturated carbonyl system, a 1,4-conjugate addition. wikipedia.org This regioselectivity is governed by the principles of orbital control, where the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the Michael acceptor is favored. wikipedia.org
In the context of β-substituted cyclohexenone derivatives, the formation of dienamines through reaction with a chiral primary amine catalyst can lead to different regioisomeric products. nih.gov However, by carefully selecting the catalyst and reaction conditions, it is possible to achieve exclusive γ-site selectivity in the vinylogous Michael addition of β-substituted cyclohexenones to nitroalkenes. nih.gov This high degree of regiocontrol is essential for the synthesis of complex and highly functionalized molecules. nih.gov
Robinson Annulation Approaches and Contemporary Variants
The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it highly relevant for the synthesis of cyclohexenones. wikipedia.org This reaction sequence combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com The classic Robinson annulation involves the reaction of a ketone with methyl vinyl ketone to form an α,β-unsaturated ketone within a newly formed cyclohexane (B81311) ring. wikipedia.org
In the synthesis of this compound, a thiophene-containing ketone or a related Michael donor would react with a suitable Michael acceptor, followed by an intramolecular aldol condensation to construct the desired ring system. juniperpublishers.com While the traditional Robinson annulation is effective, it can sometimes be limited by side reactions such as polymerization of the Michael acceptor. juniperpublishers.com
Contemporary variants of the Robinson annulation have been developed to address these limitations. For instance, the Wichterle reaction utilizes 1,3-dichloro-cis-2-butene as a substitute for methyl vinyl ketone to prevent undesirable polymerization. wikipedia.org Asymmetric versions of the Robinson annulation have also been developed, employing organocatalysts like L-proline to achieve high enantioselectivity in the synthesis of chiral cyclohexenones. researchgate.net These modern approaches offer improved efficiency and stereocontrol, expanding the synthetic utility of the Robinson annulation.
Aldol Condensation Strategies in Cyclohexenone Synthesis
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of cyclohexenones, often as the ring-closing step in processes like the Robinson annulation. masterorganicchemistry.comjuniperpublishers.com This reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. qiboch.compearson.com
In the synthesis of cyclohexenones, an intramolecular aldol condensation of a 1,5-diketone is a key step. masterorganicchemistry.com This 1,5-diketone intermediate can be generated through a Michael addition. masterorganicchemistry.com The base abstracts an α-proton from one of the ketone moieties to form an enolate, which then attacks the other carbonyl group intramolecularly to form a six-membered ring. masterorganicchemistry.com Subsequent dehydration yields the final cyclohexenone product. masterorganicchemistry.com
The efficiency of the aldol condensation can be influenced by the choice of catalyst, with both homogeneous catalysts like sodium hydroxide and heterogeneous catalysts being employed. qiboch.com The reaction conditions can be optimized to favor the formation of the desired cyclohexenone product. qiboch.com
Photoredox-Catalyzed Annulation for Cyclic Enone Formation
Visible-light photoredox catalysis has emerged as a powerful strategy for the construction of cyclic enones, offering mild reaction conditions and unique reactivity pathways. nih.gov This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to activate substrates and initiate cyclization cascades.
Tandem Carbene and Photoredox Catalysis in Cycloalkanone Synthesis
A novel approach for the synthesis of substituted cycloalkanones involves a tandem process that combines carbene and photoredox catalysis in a formal [5 + 1] cycloaddition. nih.govnih.govacs.org This methodology facilitates the construction of two contiguous carbon-carbon bonds under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.govnih.govacs.org The reaction features two distinct photoredox cycles and a novel α-oxidation of benzylic ketones, highlighting its versatility in creating complex cyclic systems. nih.gov
This dual catalytic system has been successfully applied to the synthesis of a variety of α,β-disubstituted cyclic ketones. nih.gov The combination of two distinct catalytic processes in a single pot provides an efficient route to complex cycloalkanone products that are valuable precursors for various applications in the pharmaceutical and materials industries. nih.gov
Mechanistic Frameworks of Photoredox Cycles
The mechanistic foundation of photoredox-catalyzed reactions is crucial for understanding and optimizing these transformations. nih.gov In the context of cyclic enone formation, the photocatalyst, upon excitation by visible light, initiates an electron transfer process with a suitable substrate. nih.gov For instance, in the cyclization of alkene-substituted β-ketoesters, a photocatalyst like 4CzTPN, in conjunction with a cocatalyst such as 2,4,6-triisopropyl-thiophenol, can facilitate the formation of polyfunctionalized cyclopentanones. acs.orgnih.gov
The proposed mechanism often involves the formation of a radical species, which then undergoes intramolecular cyclization onto an alkene or another reactive moiety. acs.orgnih.gov This is followed by further electron transfer and protonation steps to yield the final cyclic product. acs.orgnih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of photocatalyst, solvent, and other reaction parameters. nih.gov
| Catalyst System | Reaction Type | Key Features | Ref. |
| Tandem Carbene and Photoredox | [5 + 1] Cycloaddition | Mild conditions, avoids strong bases and expensive metals. nih.govnih.govacs.org | nih.govnih.govacs.org |
| 4CzTPN / Thiophenol | Radical Cyclization | Stereoselective synthesis of polyfunctionalized cyclopentanones. acs.orgnih.gov | acs.orgnih.gov |
C-Acylation of 1,3-Cyclohexanediones as a Building Block Approach
The C-acylation of 1,3-dicarbonyl compounds represents a fundamental transformation in organic synthesis for the construction of more complex molecular architectures. While methods for the C-acylation of 1,3-indandiones have been developed using reagents like DMAP and EDCI, similar strategies can be conceptually applied to 1,3-cyclohexanediones. nih.gov This approach would involve the reaction of a 1,3-cyclohexanedione (B196179) with a suitable acylating agent to introduce a new carbon-carbon bond at the C2 position.
This "building block" strategy allows for the modular construction of substituted cyclohexenone systems. frontiersin.orgnih.govbeilstein-journals.org By carefully selecting the acylating agent, a variety of functional groups can be introduced, providing access to a diverse range of derivatives. This method offers a convergent and flexible route to complex cyclic ketones.
Integration of Thiophene Rings into Cyclohexenone Scaffolds
The incorporation of a thiophene ring into a cyclohexenone framework is a key step in the synthesis of this compound. This can be achieved through several strategic approaches, including direct annulation and multicomponent reactions.
Direct Annulation and Cyclization Processes
Direct annulation involves the formation of a new ring onto a pre-existing molecule through the creation of two new bonds. scripps.edu In the context of synthesizing thiophene-containing cyclohexenones, this could involve the reaction of a thiophene-derived building block with a suitable acyclic precursor that undergoes cyclization to form the cyclohexenone ring.
Visible-light-driven photoredox catalysis can also be employed for direct cyclization processes. acs.org For example, a Conia-ene-type cyclization/Smiles rearrangement cascade reaction has been developed to synthesize substituted methylenecarbocycles. acs.org This type of strategy could be adapted to construct the desired thiophene-substituted cyclohexenone by designing a substrate that incorporates a thiophene moiety and is amenable to radical-initiated cyclization. acs.org
Multicomponent Reactions (MCRs) for Thiophene-Containing Cyclohexenones
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govnih.gov MCRs offer high atom economy and efficiency, making them attractive for the synthesis of complex molecules like thiophene-containing cyclohexenones. nih.gov
The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes. researchgate.net While not directly applicable to the synthesis of this compound, the principles of MCRs can be extended to design novel one-pot procedures. A hypothetical MCR could involve the reaction of a thiophene-containing starting material, a 1,3-dicarbonyl compound, and an aldehyde or another electrophile to assemble the cyclohexenone ring in a single step. The development of such MCRs remains an active area of research. researchgate.net
| Reaction Type | Description | Advantages |
| Direct Annulation | Formation of a new ring onto a pre-existing molecule. scripps.edu | Convergent synthesis. |
| Photoredox Cyclization | Light-induced radical cyclization. acs.org | Mild conditions, high functional group tolerance. acs.org |
| Multicomponent Reactions | Three or more reactants combine in one pot. nih.govnih.gov | High atom economy, efficiency. nih.gov |
Gewald Reaction Analogues and Synthetic Utility
The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.edu It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the classical Gewald reaction leads to 2-aminothiophenes, its principles can be adapted in analogous synthetic strategies to construct thiophene-containing compounds.
The utility of Gewald-type reactions lies in their ability to assemble polysubstituted thiophenes in a single step from readily available starting materials. semanticscholar.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org
For the synthesis of precursors to this compound, a Gewald-like approach could be envisioned where a suitable diketone or a precursor that can generate a thiophene ring is employed. The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, which can then be further elaborated to form the cyclohexenone moiety. semanticscholar.org
Base-Catalyzed Condensation and Cyclization Protocols
Base-catalyzed condensation and cyclization reactions are fundamental to the synthesis of cyclohexenone derivatives. A common approach involves the Michael addition of an active methylene compound, such as a 1,3-dicarbonyl compound, to a chalcone (an α,β-unsaturated ketone). ajol.info
In the context of this compound, a key synthetic route involves the base-catalyzed reaction of 1-(thiophen-3-yl)ethanone with a substituted benzaldehyde to form a thiophenyl-containing chalcone. ajol.info This chalcone can then undergo a Michael addition with a compound like ethyl acetoacetate in the presence of a base such as sodium methoxide or sodium hydroxide to yield a highly functionalized cyclohexenone derivative. ajol.info
The reaction of 1-(thiophen-3-yl)ethanone with various benzaldehyde derivatives in the presence of ethanolic sodium hydroxide produces a series of (E)-3-aryl-1-(thiophen-3-yl)prop-2-en-1-ones in high yields (93–99%). ajol.info Subsequent reaction of these chalcones with ethyl acetoacetate furnishes the corresponding ethyl 6-aryl-2-oxo-4-(thiophen-3-yl)cyclohex-3-enecarboxylate derivatives. ajol.info
Table 1: Synthesis of Chalcone Derivatives (3a-i)
| Entry | Ar | Product | Yield (%) |
|---|---|---|---|
| 1 | C6H5 | 3a | 98 |
| 2 | 4-CH3C6H4 | 3b | 99 |
| 3 | 4-ClC6H4 | 3c | 95 |
| 4 | 4-BrC6H4 | 3d | 97 |
| 5 | 3-ClC6H4 | 3e | 96 |
| 6 | 3-BrC6H4 | 3f | 97 |
| 7 | 4-OCH3C6H4 | 3g | 93 |
| 8 | 2-OCH3C6H4 | 3h | 94 |
| 9 | Thiophen-2-yl | 3i | 93 |
Data sourced from literature. ajol.info
Palladium-Catalyzed Coupling Reactions for Thiophene Integration
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been instrumental in the synthesis of complex organic molecules, including those containing thiophene moieties.
Reductive/Oxidative Heck Coupling via C-H Activation
A notable advancement in this area is the development of a controllable palladium/ligand catalytic system for the reductive/oxidative Heck reactions of cyclic enones with thiophene derivatives via C-H activation. nih.govacs.org This method provides a direct and environmentally friendly route to construct β-heteroarylated cyclic ketones and enones. nih.govacs.org The key to this tunable reaction is the interception of a thienyl-Pd(II)-enolate intermediate during the enolization process. nih.govacs.org
This protocol allows for the efficient synthesis of various value-added β-heteroarylated cyclic ketones/enones and offers insights into developing other conjugate addition reactions through C-H activation. nih.govacs.org
Control of Regioselectivity and Reaction Pathways
Controlling regioselectivity is a significant challenge in cross-coupling reactions involving unsymmetrical reactants. In palladium-catalyzed reactions, the choice of ligand plays a crucial role in determining the regiochemical outcome. chemrxiv.orgnih.govchemrxiv.orgnih.gov For instance, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of specific phosphine (B1218219) ligands can achieve high regioselectivity. chemrxiv.orgnih.govchemrxiv.org
Data-driven approaches, utilizing linear regression models with calculated parameters for phosphorus ligands, have been employed to understand and predict the factors governing regioselectivity. chemrxiv.orgnih.govchemrxiv.org These models have identified key parameters that influence the reaction pathway, aiding in the rational design of catalysts for desired regiochemical control. chemrxiv.orgnih.govchemrxiv.org
In the context of synthesizing this compound, precise control over the regioselectivity of the palladium-catalyzed coupling between a thiophene precursor and a cyclohexenone precursor is essential to ensure the formation of the desired isomer.
Samarium Diiodide-Promoted Electrophilic Reactions Involving Thiophene Moieties
Samarium diiodide (SmI₂) is a versatile single-electron transfer reagent that has found widespread use in organic synthesis. It can promote a variety of coupling reactions, including those involving thiophene moieties. acs.orgacs.orgnih.gov
SmI₂-promoted electrophilic reactions of thiophene-containing compounds, such as methyl thiophene-2-carboxylate and methyl 3-(thien-2-yl)acrylate, with aldehydes, ketones, and conjugated esters occur with excellent regioselectivity. acs.orgacs.orgnih.gov The incoming electrophile typically reacts at the C-5 position of the thiophene ring. acs.org This methodology allows for the functionalization of thiophenes at positions remote from an activating group, which can be a challenging synthetic task. acs.orgacs.orgnih.gov
These reactions often proceed through a dienolate intermediate. acs.org The resulting dihydrothiophene products can be subjected to reductive desulfurization using Raney nickel to yield long-chain functionalized esters. acs.orgacs.orgnih.gov While this specific methodology may not directly produce this compound, the principles of SmI₂-promoted reactions on thiophene rings highlight a powerful tool for the regioselective functionalization of thiophenes, which could be incorporated into a broader synthetic strategy.
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. The synthetic pathways leading to this compound and its derivatives often involve steps where control over these aspects is critical.
In palladium-catalyzed reactions, the ligand attached to the palladium center can significantly influence both the regioselectivity and the stereoselectivity of the transformation. chemrxiv.orgnih.govchemrxiv.orgnih.gov For example, in the heteroannulation of 1,3-dienes, the choice of phosphine ligand can lead to divergent regiochemical outcomes. chemrxiv.orgnih.govchemrxiv.org
Furthermore, in cyclization reactions, such as those used to form the cyclohexenone ring, the stereochemistry of the starting materials and the reaction conditions can dictate the stereochemical outcome of the final product. For instance, the synthesis of cyclohexenone acids via a nih.govnih.gov-sigmatropic rearrangement route can be highly stereospecific. acs.org
The development of synthetic methods that allow for the predictable and controlled formation of specific regioisomers and stereoisomers is crucial for the synthesis of complex and biologically active molecules.
Control of Substitution Patterns on the Cyclohexenone Ring
Control over the substitution pattern on the cyclohexenone ring is paramount for tuning the molecule's properties. This is typically achieved by carefully selecting the starting materials in well-established cyclization reactions. One of the most common methods for constructing substituted cyclohexenones is the Michael addition of an active methylene compound to an α,β-unsaturated ketone (chalcone), followed by an intramolecular cyclization.
In the synthesis of 4-(3-thienyl)cyclohexenone derivatives, chalcones of the type (E)-3-Aryl-1-(thiophen-3-yl)prop-2-en-1-one are employed as key precursors. ajol.info These chalcones are prepared through a base-catalyzed Claisen-Schmidt condensation between 1-(thiophen-3-yl)ethanone and various benzaldehyde derivatives. ajol.info The subsequent reaction of these thienyl-containing chalcones with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide, leads to the formation of highly functionalized cyclohexenone rings. ajol.info The nature of the substituents on the final cyclohexenone ring is directly dictated by the choice of the aromatic aldehyde and the active methylene compound used in the preceding steps.
For example, using different substituted benzaldehydes in the initial chalcone synthesis allows for the introduction of a wide array of aryl groups at the 6-position of the resulting cyclohexenone. Similarly, the use of different β-keto esters or other 1,3-dicarbonyl compounds can vary the substituent at the 1-position (e.g., an ester group) and the 5-position. ajol.info
Beyond the Michael addition route, other general strategies for cyclohexenone synthesis could be adapted to control substitution. Cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes with carbon monoxide can produce either α,β- or β,γ-cyclohexenones depending on the conditions. organic-chemistry.org Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of phosphonium salt-activated cyclic 1,3-diones provide a route to β-substituted cyclic enones. organic-chemistry.org These methods offer alternative ways to introduce specific substituents at various positions of the cyclohexenone core.
| Chalcone Precursor (3) | Active Methylene Compound (4) | Resulting Cyclohexenone Derivative (6) | Reference |
|---|---|---|---|
| (E)-3-phenyl-1-(thiophen-3-yl)prop-2-en-1-one | Ethyl acetoacetate | Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-enecarboxylate | ajol.info |
| (E)-3-(2-methoxyphenyl)-1-(thiophen-3-yl)prop-2-en-1-one | Ethyl acetoacetate | Ethyl 6-(2-methoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-enecarboxylate | ajol.info |
| (E)-3-(3-bromophenyl)-1-(thiophen-3-yl)prop-2-en-1-one | Ethyl acetoacetate | Ethyl 6-(3-bromophenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-enecarboxylate | ajol.info |
| (E)-3-(thiophen-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one | Ethyl acetoacetate | Ethyl 2-oxo-6-(thiophen-2-yl)-4-(thiophen-3-yl)cyclohex-3-enecarboxylate | ajol.info |
Regioselective Functionalization of the Thiophene Ring
Achieving specific substitution on the thiophene ring of this compound can be approached in two primary ways: by using a pre-functionalized thiophene starting material or by direct functionalization of the thienylcyclohexenone product.
The first strategy involves incorporating the desired substituents onto the thiophene ring before the construction of the cyclohexenone. For instance, starting the synthesis from a substituted 1-(thiophen-3-yl)ethanone would directly lead to a correspondingly substituted final product. ajol.info This approach is beneficial when the desired functional group is incompatible with the conditions required for cyclohexenone formation.
The second strategy involves the direct, regioselective functionalization of the thiophene ring after the cyclohexenone has been formed. The directing effects of the cyclohexenone substituent and any other groups on the thiophene ring will govern the position of new functional groups. Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose, allowing for selective functionalization at the C2 and C3 positions of the thiophene ring under specific conditions. mdpi.com Other methods, such as regioselective bromination followed by metal-halogen exchange and reaction with an electrophile, are also common for introducing a variety of substituents. nih.govrsc.org For example, bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione has been shown to occur regioselectively. nih.gov The development of one-pot cyclization-alkylation strategies for related benzothiophenes also highlights advanced methods for achieving complex substitution patterns. nih.gov
| Functionalization Method | Typical Reagents | Position of Functionalization on Thiophene | Comments | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Ligand, Base | C2 or C5 | Regioselectivity depends on catalyst, ligands, and directing groups. | mdpi.com |
| Bromination | N-Bromosuccinimide (NBS) | C2 or C5 (most activated positions) | A common first step for further functionalization via lithium-halogen exchange. | nih.gov |
| Formylation | Vilsmeier-Haack reagent (POCl3, DMF) | C2 or C5 | Introduces an aldehyde group, a versatile handle for further synthesis. | beilstein-journals.org |
| Nucleophilic Substitution | Organolithium reagents on a brominated thiophene | Position of the bromine atom | Allows introduction of a wide range of electrophiles. | rsc.orgnih.gov |
Stereochemical Control in Cyclohexenone Synthesis
The synthesis of this compound derivatives often generates multiple stereocenters, making stereochemical control a critical challenge. The Michael addition-cyclization sequence used to form the cyclohexenone ring can result in complex mixtures of diastereomers and enantiomers if not controlled. ajol.info
Significant progress has been made in asymmetric catalysis to address this issue. Chiral organocatalysts, such as proline derivatives or chiral secondary amines, are widely used to catalyze enantioselective Michael additions of nucleophiles to enones. researchgate.net Similarly, chiral Lewis acids and transition metal complexes can effectively control the stereochemical outcome of the reaction.
For instance, the addition of thiophenols to cyclic enones has been studied mechanistically using cinchonidine as a catalyst, where the addition of the thiophenolate anion to the β-carbon of the enone was identified as the rate- and chirality-determining step. researchgate.net While this applies to a thiol addition, the principles of creating a chiral environment around the substrate are transferable to the intramolecular cyclization step in cyclohexenone synthesis.
A stereospecific synthesis of cyclohexenone acids has been reported via a researchgate.netresearchgate.net-sigmatropic rearrangement pathway, which offers another route to control stereochemistry. acs.org Additionally, enone-olefin [2+2] photocycloaddition reactions provide a general strategy for absolute stereochemical control, which could be adapted for complex cyclohexenone syntheses. nih.govacs.org For derivatives of this compound, employing a chiral catalyst during the key C-C bond-forming steps (Michael addition and/or aldol cyclization) would be the most direct approach to achieve enantioselectivity. The choice of catalyst and reaction conditions is crucial for maximizing both diastereoselectivity and enantioselectivity. scielo.br
| Stereocontrol Strategy | Catalyst/Reagent Type | Key Transformation | Potential Outcome | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Asymmetric Michael Addition | High enantiomeric excess (ee) | researchgate.net |
| Metal Catalysis | Chiral Lewis acids (e.g., Rhodium-chiral diene complexes) | Enantioselective 1,4-addition | High ee for the conjugate addition step | scielo.br |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Base-catalyzed reaction of α-ketoacids and enones | Stereospecific Claisen-type rearrangement | Control of relative stereochemistry (diastereoselectivity) | acs.org |
| Photocycloaddition | UV light, photosensitizer | [2+2] Cycloaddition | Absolute stereochemical control in specific systems | nih.govacs.org |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanisms underlying the formation of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity.
Proposed Reaction Mechanisms for Cyclohexenone Formation
The most common pathway for the formation of the substituted cyclohexenone ring in this context is a variation of the Robinson annulation. This process begins with a base-catalyzed Michael addition of an enolate (from a 1,3-dicarbonyl compound like ethyl acetoacetate) to the thienyl-containing chalcone. ajol.info This 1,4-conjugate addition forms a linear open-chain intermediate. The subsequent step is an intramolecular aldol condensation, where a second enolate is formed within the intermediate, which then attacks one of the carbonyl groups to form a six-membered ring. Finally, a dehydration step (elimination of a water molecule) occurs, typically under the reaction conditions, to yield the thermodynamically stable α,β-unsaturated cyclohexenone ring.
Alternative mechanisms can also be proposed. For instance, acid-catalyzed cyclocondensation reactions of diones can proceed through the formation of an enol intermediate. nih.gov This enol then attacks a protonated carbonyl group, leading to cyclization and subsequent dehydration to form the enone. nih.gov In some cases, the reaction may proceed through a hemiketal intermediate, particularly in reactions involving α-ketoacids, which then undergoes rearrangement to form the cyclohexenone core. acs.org
Influence of Catalysts and Reaction Conditions on Mechanism
Catalyst Type : The mechanism is highly dependent on whether an acid or a base is used.
Base Catalysis : Strong bases, such as sodium methoxide or sodium hydroxide, favor the deprotonation of the active methylene compound, promoting the initial Michael addition and subsequent intramolecular aldol condensation. ajol.info The choice of a weaker base, like piperidine, may sometimes halt the reaction at the open-chain Michael adduct stage. ajol.info
Acid Catalysis : In an acidic medium, the mechanism shifts from enolate chemistry to enol-based pathways. nih.gov The carbonyl group of the chalcone is activated by protonation, making it more electrophilic for the nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration are also promoted by the acid catalyst. nih.gov
Reaction Conditions :
Solvent : The solvent can influence reaction rates and equilibria. Polar protic solvents can stabilize charged intermediates, while aprotic solvents may favor different transition states.
Temperature : Higher temperatures generally favor the final dehydration step of the aldol condensation, ensuring the formation of the conjugated enone system. nih.gov In some cases, controlling the temperature can allow for the isolation of intermediates.
Pressure : Certain conjugate addition reactions have been found to be dependent on pressure, with high pressure sometimes leading to higher yields but lower enantioselectivity. researchgate.net
In catalytic systems designed for stereocontrol, the catalyst plays a direct role in the mechanism by forming a chiral intermediate with the substrate. For example, a chiral amine catalyst can form an iminium ion with the enone, which then undergoes a stereocontrolled addition reaction. researchgate.net The catalyst is then regenerated in the final step of the catalytic cycle. The interaction between the catalyst, substrates, and solvent under specific conditions dictates the dominant reaction pathway and the stereochemical integrity of the product.
Chemical Reactivity and Derivatization Strategies
Transformations of the Cyclohex-2-enone Core
The cyclohex-2-enone core is a versatile platform for a variety of chemical modifications, including functionalization of the enone system, addition and condensation reactions, and the construction of fused ring systems through annulation.
The enone system in 3-(thiophen-3-yl)cyclohex-2-enone is characterized by a polarized double bond conjugated to a carbonyl group, presenting multiple sites for functionalization. The β-carbon is electrophilic and susceptible to nucleophilic attack, while the α-carbon can be deprotonated to form an enolate, which can then act as a nucleophile.
Research on analogous 3-aryl-cyclohex-2-enones has demonstrated various functionalization strategies. For instance, direct β-functionalization of cyclic ketones with aryl ketones has been achieved through the merger of photoredox and organocatalysis, leading to the formation of γ-hydroxyketone adducts. researchgate.net While not specifically demonstrated on this compound, this methodology suggests a potential pathway for its derivatization.
Furthermore, phospha-Michael addition of diphenylphosphine (B32561) oxide to 3-substituted cyclohex-2-enones has been reported, yielding 3-substituted-3-(diphenylphosphoryl)cyclohexan-1-ones. buchler-gmbh.com This reaction highlights the electrophilicity of the β-position of the enone and its availability for nucleophilic attack.
Table 1: Examples of Enone Functionalization on Analogous Cyclohexenone Systems
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| 3-Arylcyclohexenone | Aryl Ketone | Photocatalyst + Organocatalyst | γ-Hydroxyketone | researchgate.net |
| 3-Substituted cyclohex-2-en-1-one | Diphenylphosphine oxide | Chiral Thiourea Catalyst | 3-(Diphenylphosphoryl)cyclohexan-1-one | buchler-gmbh.com |
The cyclohexenone ring readily undergoes addition reactions, particularly conjugate additions (Michael additions), where nucleophiles add to the β-carbon of the enone system. masterorganicchemistry.com A wide range of nucleophiles, including enolates, organocuprates, thiols, and amines, can be employed in these reactions. masterorganicchemistry.com For instance, the Michael addition of ethyl acetoacetate (B1235776) to trans-chalcone, an acyclic enone, is a key step in the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. tamu.edu This highlights a potential route for the elaboration of the cyclohexenone ring in this compound.
Annulation reactions provide a powerful method for constructing fused ring systems onto the cyclohexenone core. The Robinson annulation is a classic example, involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgbyjus.commasterorganicchemistry.comnrochemistry.comjuniperpublishers.com This reaction typically uses a ketone and a methyl vinyl ketone to produce a cyclohexenone derivative. wikipedia.org In the context of this compound, it could potentially serve as the Michael acceptor, reacting with an enolate to initiate the annulation sequence, leading to the formation of thienyl-substituted bicyclic or polycyclic systems.
The synthesis of three-dimensional ring-fused heterocycles has also been achieved through selective [4+2] cycloaddition reactions between bicyclic thiazolo-2-pyridones and arynes, yielding highly functionalized bridged isoquinolones. diva-portal.org While a different system, this demonstrates the potential for cycloaddition strategies to build complex scaffolds from heterocyclic precursors.
Reactions Involving the Thiophene (B33073) Moiety
The thiophene ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. Its substitution pattern can be controlled to introduce a variety of functional groups at specific positions.
Thiophene is more reactive towards electrophiles than benzene (B151609), with substitution generally favoring the 2- and 5-positions. youtube.commasterorganicchemistry.comlibretexts.org In the case of 3-substituted thiophenes, the directing effect of the substituent and the inherent reactivity of the thiophene ring will determine the regioselectivity of the substitution. The cyclohexenone moiety at the 3-position is an electron-withdrawing group, which would be expected to direct incoming electrophiles to the 2- and 5-positions of the thiophene ring.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile. For instance, the Vilsmeier-Haack formylation of 3-alkylthiophenes can be directed to either the 2- or 5-position by tuning the steric bulk of the Vilsmeier reagent. researchgate.net
Table 2: General Regioselectivity of Electrophilic Aromatic Substitution on 3-Substituted Thiophenes
| Reaction | Reagents | Major Product Position(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | 2- and 5- | masterorganicchemistry.com |
| Bromination | Br₂/Acetic Acid | 2- and 5- | masterorganicchemistry.com |
| Formylation (Vilsmeier-Haack) | POCl₃/DMF | 2- or 5- (steric control) | researchgate.net |
| Acylation (Friedel-Crafts) | Acyl chloride/AlCl₃ | 2- and 5- | masterorganicchemistry.com |
For more controlled functionalization, directed ortho-metalation (DoM) is a powerful strategy. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.orgnumberanalytics.com In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. While the cyclohexenone itself is not a classical DMG, derivatization of the thiophene ring with a suitable DMG could allow for selective functionalization at the 2- or 4-position.
Alternatively, halogen-metal exchange reactions can be used to introduce functionality at specific positions. For example, starting from a halogenated thiophene derivative, treatment with an organolithium reagent can generate a lithiated thiophene, which can then be quenched with an electrophile. A full functionalization of all four positions of the thiophene ring has been achieved starting from 2,5-dichlorothiophene (B70043) through successive magnesiations. nih.gov This demonstrates the potential for highly selective and exhaustive functionalization of the thiophene ring within the target molecule, assuming appropriate starting materials or derivatization strategies are employed.
Rearrangement Reactions Involving Thiophene
A review of the scientific literature did not yield specific examples of rearrangement reactions, such as the thio-Claisen rearrangement, originating from the this compound scaffold. While rearrangement reactions are a known class of transformations for certain thiophene derivatives, particularly those involving allylic sulfide (B99878) moieties, documented studies detailing such reactivity for this specific cyclohexenone structure were not found.
Synthesis of Fused and Spirocyclic Systems
The α,β-unsaturated ketone functionality in this compound presents a versatile platform for the construction of more complex molecular architectures, including fused and spirocyclic systems.
Spiro Heterocycle Synthesis via 1,3-Dipolar Cycloaddition
The carbon-carbon double bond within the enone system of this compound can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This class of reactions is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings. derpharmachemica.com The reaction involves a 1,3-dipole, such as an azomethine ylide, nitrile oxide, or diazoalkane, reacting with the alkene (the dipolarophile) to form a spirocyclic system where the new ring shares one carbon atom with the cyclohexanone (B45756) ring.
While this represents a plausible and synthetically valuable pathway for the derivatization of this compound, specific studies documenting the use of this compound in 1,3-dipolar cycloadditions to generate spiro heterocycles were not identified in the reviewed literature. However, the reactivity of analogous thiophene-containing α,β-unsaturated ketones in such transformations has been established, suggesting the potential for similar reactivity.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(Thiophen-3-yl)cyclohex-2-enone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, the number of protons of each type, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the cyclohexenone ring.
The thiophene ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts influenced by the electronic effects of the enone substituent. The vinylic proton on the cyclohexenone ring (at C2) is expected to resonate downfield due to its proximity to the electron-withdrawing carbonyl group and the thiophene ring. The aliphatic protons of the cyclohexenone ring will appear further upfield, with their multiplicities revealing their coupling relationships with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H2' | 7.5 - 7.8 | dd | J ≈ 2.9, 1.2 |
| Thiophene H5' | 7.4 - 7.6 | dd | J ≈ 5.0, 2.9 |
| Thiophene H4' | 7.3 - 7.5 | dd | J ≈ 5.0, 1.2 |
| Cyclohexenone H2 | 6.2 - 6.5 | t | J ≈ 1.5 |
| Cyclohexenone H4 | 2.7 - 2.9 | t | J ≈ 6.0 |
| Cyclohexenone H6 | 2.5 - 2.7 | t | J ≈ 6.5 |
| Cyclohexenone H5 | 2.0 - 2.2 | m | - |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. libretexts.org For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
The carbonyl carbon (C1) of the cyclohexenone ring is the most deshielded and will appear significantly downfield (δ 190-210 ppm). libretexts.org The carbons of the C=C double bond (C2 and C3) and the thiophene ring carbons will resonate in the olefinic/aromatic region (δ 115-160 ppm). wisc.edudocbrown.info The aliphatic carbons (C4, C5, C6) of the cyclohexenone ring will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 198.0 - 202.0 |
| C3 (C=C) | 155.0 - 160.0 |
| C2 (C=C) | 128.0 - 132.0 |
| C3' (Thiophene) | 138.0 - 142.0 |
| C2' (Thiophene) | 126.0 - 129.0 |
| C5' (Thiophene) | 125.0 - 128.0 |
| C4' (Thiophene) | 123.0 - 126.0 |
| C6 | 37.0 - 40.0 |
| C4 | 28.0 - 32.0 |
| C5 | 21.0 - 24.0 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the adjacent aliphatic protons of the cyclohexenone ring (H4 with H5, and H5 with H6). It would also confirm the coupling between the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org This technique allows for the unambiguous assignment of each carbon atom that bears protons. For example, the vinylic proton signal (H2) would correlate with the C2 carbon signal, and the aliphatic proton signals (H4, H5, H6) would correlate with their respective carbon signals (C4, C5, C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
Correlation from the vinylic proton H2 to the carbonyl carbon C1 and the quaternary carbon C3.
Correlations from the thiophene protons (H2' and H4') to the C3 carbon of the cyclohexenone ring, definitively establishing the point of attachment between the two rings.
Correlations from the H4 and H6 protons to the carbonyl carbon C1.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes. For this compound, with a molecular formula of C₁₀H₁₀OS, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Molecular Formula: C₁₀H₁₀OS
Calculated Exact Mass: 178.0452
An experimental HRMS result that matches this calculated mass provides strong evidence for the proposed molecular formula.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org Analyzing this fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org The stability of the resulting fragment ions often dictates the fragmentation pathways. libretexts.org
For this compound, several key fragmentation pathways can be predicted:
Cleavage of the C-C bond between the rings: This would lead to the formation of a thiophenyl cation or a cyclohexenone-containing fragment.
Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for cyclohexene (B86901) derivatives, which could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the cyclohexenone ring.
Loss of CO: Cleavage of the carbonyl group (CO, 28 Da) is a characteristic fragmentation for ketones and aldehydes. libretexts.org
Formation of acylium ions: Cleavage adjacent to the carbonyl group can produce stable acylium ions. chemguide.co.uklibretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 178 | [M]⁺ | [C₁₀H₁₀OS]⁺ | Molecular Ion |
| 150 | [M - CO]⁺ | [C₉H₁₀S]⁺ | Loss of carbon monoxide |
| 121 | [C₇H₅S]⁺ | Thienyl-C=C-C=O fragment | Cleavage within the cyclohexenone ring |
| 97 | [C₅H₅O]⁺ | Cyclohexenone fragment | Cleavage of the bond between the rings |
| 83 | [C₄H₃S]⁺ | Thiophenyl cation | Cleavage of the bond between the rings |
Note: The relative abundance of these fragments depends on the ionization energy and the stability of the ions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the α,β-unsaturated ketone system and the thiophene ring.
The most prominent peak would arise from the carbonyl (C=O) stretching vibration of the cyclohexenone ring. Due to conjugation with the carbon-carbon double bond, this peak is anticipated to appear at a lower wavenumber, typically in the range of 1660-1685 cm⁻¹, compared to a saturated ketone. The C=C stretching vibration of the enone system would likely be observed as a distinct band in the 1600-1640 cm⁻¹ region.
The thiophene ring contributes its own set of characteristic vibrations. The C-H stretching vibrations of the aromatic thiophene ring are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1500-1400 cm⁻¹ range. Furthermore, the C-S stretching vibration, a key indicator of the thiophene moiety, would likely be found in the 800-600 cm⁻¹ region, although it can sometimes be weak. The aliphatic C-H stretching vibrations of the cyclohexene ring are expected just below 3000 cm⁻¹, in the 2990-2850 cm⁻¹ range.
Based on data from related structures like 7-(Thiophen-3-yl)-hept-6-yn-2-one, which shows peaks at 1712 cm⁻¹ (C=O) and various C-H and C-C vibrations, we can anticipate a detailed and informative spectrum for this compound. researchgate.net
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| α,β-Unsaturated Ketone | C=O Stretch | 1685 - 1660 |
| Enone | C=C Stretch | 1640 - 1600 |
| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Thiophene Ring | C=C Stretch | 1500 - 1400 |
| Thiophene Ring | C-S Stretch | 800 - 600 |
| Cyclohexene Ring | Aliphatic C-H Stretch | 2990 - 2850 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the extended conjugated system formed by the thiophene ring and the enone moiety. This conjugation is expected to result in strong absorption in the UV region.
The primary electronic transition of interest is the π → π* transition associated with the conjugated system. For a simple α,β-unsaturated ketone like 2-cyclohexenone, the π → π* transition occurs at a wavelength (λmax) of approximately 224 nm. researchgate.netnih.gov The substitution of a thiophene ring at the 3-position introduces an additional π-system, extending the conjugation. This extension of the chromophore is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the λmax value. Therefore, the main absorption band for this compound is expected to be observed in the 250-300 nm range.
A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is also anticipated at a longer wavelength, likely in the 300-350 nm region. The intensity of this absorption is typically much lower than that of the π → π* transition. The exact position and intensity of these absorption bands are sensitive to the solvent used for the analysis due to solvatochromic effects.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Thiophenyl-enone system | 250 - 300 |
| n → π | Carbonyl group | 300 - 350 |
X-ray Crystallography for Solid-State Molecular Structure Determination
For instance, the crystal structure of a related compound, (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, reveals a monoclinic crystal system with the space group P2₁/n. nih.gov It is plausible that this compound could also crystallize in a common space group such as P2₁/c or P-1, which are frequently observed for organic molecules.
The molecular structure would confirm the planarity of the enone system and the relative orientation of the thiophene ring with respect to the cyclohexenone ring. In similar structures, such as 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, the thiophene ring is slightly inclined with respect to the plane of the other ring system, with a dihedral angle of 11.75°. acs.org A similar non-planar arrangement is expected for this compound due to steric interactions.
The analysis would also provide precise bond lengths and angles. The C=O and C=C bond lengths in the enone moiety would be consistent with a conjugated system. Intermolecular interactions, such as C-H···O or C-H···π hydrogen bonds, and potentially π-π stacking interactions between thiophene rings of adjacent molecules, would likely play a significant role in the crystal packing. These interactions are observed in the crystal structures of other thiophene derivatives. acs.orgnih.gov
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c, P-1, or similar |
| Key Bond Lengths | C=O: ~1.23 Å; C=C (enone): ~1.34 Å; C-S (thiophene): ~1.71 Å |
| Key Bond Angles | C-C-C (in cyclohexenone): ~116-123° |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the molecular properties of 3-(Thiophen-3-yl)cyclohex-2-enone. rdd.edu.iq DFT methods, particularly the B3LYP hybrid functional, are frequently employed for their accuracy in reproducing experimental data and their reliability for calculations on various molecular systems. researchgate.netepstem.netnih.gov
Optimization of Molecular Geometry and Conformation
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. rdd.edu.iq For thiophene-containing compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are used to determine bond lengths and angles. epstem.netnih.gov The optimized geometry reveals that the cyclohexenone ring often adopts a puckered or envelope conformation. nih.gov The presence of alternating thiophene (B33073) and cyclohexene (B86901) rings influences the dihedral angles of the final structure. rdd.edu.iq
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. joaquinbarroso.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these orbitals in a donor-acceptor pair is believed to govern most chemical reactions. joaquinbarroso.com
| Parameter | Significance | Influencing Factors |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Molecular structure, conjugation, substituent groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Molecular structure, conjugation, substituent groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Size of the conjugated system, substituent effects. |
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de It is typically mapped onto a constant electron density surface. uni-muenchen.de The color-coding on the MEP map indicates different regions of electrostatic potential: red and yellow areas represent negative potential (electrophilic attack sites), while blue areas show positive potential (nucleophilic attack sites). researchgate.netresearchgate.net For molecules containing oxygen atoms, these are often the most negative regions, suggesting they are the most likely sites for electrophilic attack. researchgate.netnih.gov
Vibrational Frequency Calculations
DFT calculations are also used to compute the vibrational frequencies of molecules. nih.gov These theoretical frequencies are often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. niscpr.res.in The analysis of vibrational modes, aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific spectral bands to the vibrations of functional groups within the molecule. nih.gov For thiophene derivatives, the assignment of C-S stretching vibrations can be challenging due to the bond's polarity and length. nih.gov Anharmonic calculations can provide a more accurate prediction of vibrational spectra compared to harmonic approximations. researchgate.net
Hirshfeld Surface Analysis and Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal.
| Analysis Tool | Information Provided | Key Features |
|---|---|---|
| Hirshfeld Surface (d_norm) | Visualizes intermolecular close contacts. | Red spots indicate short contacts (e.g., hydrogen bonds). |
| 2D Fingerprint Plots | Quantifies the percentage contribution of different intermolecular interactions. | Reveals the most significant interactions in the crystal packing. |
| Interaction Energy Calculations | Determines the strength of interactions between molecular pairs. | Provides insight into the stability of the crystal structure. |
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical investigations are crucial for mapping the potential energy surfaces of chemical reactions. By identifying stable intermediates and the transition states that connect them, chemists can gain a deep understanding of reaction feasibility, kinetics, and selectivity. For thiophene-containing systems, these studies can illuminate the pathways of important transformations such as electrophilic substitution, cyclization, and polymerization.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying and characterizing the transient species that form during a chemical reaction. For a molecule like this compound, reactions can occur at either the thiophene ring or the cyclohexenone moiety.
Theoretical studies on thiophene derivatives have elucidated various reaction intermediates. For instance, in electrophilic substitution reactions, a common pathway for aromatic compounds, the intermediate is a positively charged resonance-stabilized carbocation known as a sigma complex or arenium ion. Computational models can predict the relative stabilities of these intermediates, explaining why substitution occurs preferentially at certain positions on the thiophene ring.
In other processes, such as oxidation, radical cations are key intermediates. researchgate.net Once an electron is removed from the thiophene ring, the resulting radical and positive charge are delocalized across the π-system, involving both the carbon atoms and the sulfur atom. researchgate.net This delocalization stabilizes the intermediate, which can then undergo further reactions like dimerization or coupling. researchgate.net Similarly, cascade reactions, such as the synthesis of thieno[3,2-b]thiophenes from alkynyl diols, are proposed to proceed through a series of radical and charged intermediates, including alkenyl sulfides, whose existence and structure can be modeled computationally. nih.gov
Understanding a reaction's mechanism requires not only identifying intermediates but also mapping the energy changes along the reaction coordinate. Computational chemists calculate the potential energy profile, which charts the energy of the system as reactants are converted into products. The peaks on this profile represent transition states—the highest energy points between intermediates.
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. Theoretical calculations can determine the geometries and energies of these fleeting transition states. For instance, in the Diels-Alder reaction of thiophenes, the activation energy is influenced by the aromatic stabilization of the thiophene ring; overcoming this aromaticity requires a significant energy input. chemrxiv.orgchemrxiv.org Studies have shown that the activation energy is a critical factor, and its calculation helps in predicting the feasibility and stereoselectivity of such cycloaddition reactions. chemrxiv.orgchemrxiv.org
For reactions involving this compound, such as its potential intramolecular photocycloaddition, theoretical analysis could map the energy profile from the excited state to the formation of bicyclic photoproducts, similar to studies on related cyclohexenone systems. rsc.org
Computational Analysis of Aromaticity and Electronic Delocalization in Thiophene Systems
Thiophene is classified as an aromatic heterocycle because it contains a planar, cyclic, conjugated system with 6 π-electrons (four from the carbon double bonds and two from a lone pair on the sulfur atom), satisfying Hückel's rule. wikipedia.orge-bookshelf.de However, its aromatic character is distinct from that of benzene (B151609). The sulfur atom's lone pairs are significantly delocalized into the π-electron system, which is a key feature of its aromaticity. wikipedia.org
Computational studies provide quantitative measures of aromaticity. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS). rsc.org A negative NICS value at the center of a ring indicates the presence of a diatropic ring current, a hallmark of aromaticity. rsc.org Comparative NICS calculations support the widely accepted aromaticity order: thiophene > pyrrole (B145914) > furan. acs.org This difference in aromaticity is attributed to factors like the electronegativity of the heteroatom and the effectiveness of its p-orbitals in overlapping with the carbon p-orbitals. chemrxiv.orgyoutube.com The lower electronegativity of sulfur compared to oxygen allows its lone pair to participate more effectively in π-delocalization, making thiophene more aromatic than furan. youtube.com
The delocalization of π-electrons in the thiophene ring of this compound influences its chemical properties. This electronic communication can be investigated using DFT and other methods to visualize molecular orbitals and analyze electron density distribution. researchgate.net The presence of the cyclohexenone substituent can modulate the electronic properties of the thiophene ring, potentially influencing its reactivity in electrophilic substitution or polymerization reactions. wikipedia.org
Q & A
Basic Questions
Q. What are reliable synthetic routes to prepare 3-(Thiophen-3-yl)cyclohex-2-enone with high purity?
- The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., cyclohexenone derivative) reacts with an aldehyde (e.g., thiophene-substituted aldehyde) in methanol under basic conditions (e.g., KOH). Post-reaction, the product is isolated via solvent removal, extracted with organic solvents (e.g., CHCl), and purified using silica gel column chromatography. This method yields high-purity products, as validated by NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H and 13C NMR are essential for assigning proton and carbon environments, particularly the enone (C=O) and thiophene aromatic signals. For example, the cyclohexenone carbonyl typically appears at ~200 ppm in 13C NMR, while thiophene protons resonate between 6.6–7.2 ppm in 1H NMR . IR spectroscopy confirms the carbonyl stretch (~1680 cm), and HRMS validates the molecular formula .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Key parameters include:
- Catalyst concentration : Excess KOH may lead to side reactions (e.g., over-condensation).
- Reaction time : Prolonged stirring (e.g., >24 hours) can degrade sensitive functional groups.
- Temperature : Room temperature is often optimal to avoid decomposition.
Monitor progress via TLC and adjust conditions iteratively .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density, frontier molecular orbitals (FMOs), and dipole moments. The Colle-Salvetti correlation-energy formula (adapted for DFT) provides accurate correlation energy estimates, critical for understanding reactivity and charge distribution .
Q. What strategies resolve contradictions in NMR data interpretation for this compound?
- Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the thiophene protons and the cyclohexenone carbonyl confirm regiochemistry. Compare experimental data with synthesized analogs or computational chemical shift predictions .
Q. How can X-ray crystallography clarify the stereochemical configuration of derivatives?
- Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and stereochemistry. For instance, the enone moiety’s planarity and thiophene ring orientation can be quantified. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
